N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as PBTZ169, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamides and has shown promising results in the treatment of tuberculosis and other diseases caused by mycobacteria.
Mécanisme D'action
The exact mechanism of action of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not yet fully understood. However, it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, leading to the disruption of cell wall integrity and subsequent death of the bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has low toxicity and is well-tolerated in animal models. It has also been found to have good pharmacokinetic properties, with high bioavailability and long half-life. Furthermore, N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of tuberculosis and other infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. Moreover, it has been found to act synergistically with existing tuberculosis drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is its limited availability and high cost, which may hinder its widespread use in clinical settings.
Orientations Futures
There are several future directions for research on N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of focus is the optimization of its pharmacokinetic properties to improve its efficacy in clinical settings. Another area of research is the identification of the exact mechanism of action of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, which may lead to the development of more potent and selective compounds. Additionally, there is a need for further studies to explore the immunomodulatory effects of N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide and its potential use in the treatment of other infectious diseases.
Applications De Recherche Scientifique
N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been extensively studied for its potential use in the treatment of tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. Moreover, N-(4-sec-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been found to act synergistically with existing tuberculosis drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3-phenylpropanoylamino)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-3-15(2)17-10-12-18(13-11-17)21-20(25)23-22-19(24)14-9-16-7-5-4-6-8-16/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBARWOSWQFSCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-2-(3-phenylpropanoyl)hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.